

Spectroscopic comparison of 4-Chloro-2-methylbenzaldehyde and its isomers

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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzaldehyde

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A comprehensive spectroscopic comparison of **4-Chloro-2-methylbenzaldehyde** and its isomers is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the spectroscopic properties of these compounds, supported by experimental data, to aid in their identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Chloro-2-methylbenzaldehyde** and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	δ (ppm) - CHO	δ (ppm) - Ar-H	δ (ppm) - CH ₃
4-Chloro-2-methylbenzaldehyde	~10.26	7.25-7.79	~2.66
2-Chloro-4-methylbenzaldehyde	Not explicitly found	Not explicitly found	Not explicitly found
4-Chloro-3-methylbenzaldehyde	Not explicitly found	Not explicitly found	Not explicitly found
5-Chloro-2-methylbenzaldehyde	Not explicitly found	Not explicitly found	Not explicitly found

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	δ (ppm) - C=O	δ (ppm) - Ar-C	δ (ppm) - CH_3
4-Chloro-2-methylbenzaldehyde	~192.8	126.3, 131.8, 132.1, 133.7, 134.2, 140.6	~19.9
2-Chloro-4-methylbenzaldehyde	Not explicitly found	Not explicitly found	Not explicitly found
4-Chloro-3-methylbenzaldehyde	Not explicitly found	Not explicitly found	Not explicitly found
5-Chloro-2-methylbenzaldehyde	Not explicitly found	Not explicitly found	Not explicitly found

Table 3: FTIR Spectroscopic Data (Characteristic Peaks)

Compound	ν (cm^{-1}) - C=O Stretch	ν (cm^{-1}) - C-H (aldehyde)	ν (cm^{-1}) - C-Cl Stretch	ν (cm^{-1}) - Aromatic C=C
4-Chloro-2-methylbenzaldehyde	~1700	~2850, ~2750	Not specified	~1600, ~1480
2-Chloro-4-methylbenzaldehyde	Not specified	Not specified	Not specified	Not specified
4-Chloro-3-methylbenzaldehyde	Not specified	Not specified	Not specified	Not specified
5-Chloro-2-methylbenzaldehyde	Not specified	Not specified	Not specified	Not specified

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	[M] ⁺	[M-H] ⁺	[M-Cl] ⁺	[M-CHO] ⁺	Other Key Fragments
4-Chloro-2-methylbenzaldehyde	154/156	153/155	119	125/127	91, 65
2-Chloro-4-methylbenzaldehyde	154/156	153/155	119	125/127	Not specified
4-Chloro-3-methylbenzaldehyde	154/156	153/155	119	125/127	Not specified
5-Chloro-2-methylbenzaldehyde	154/156	153/155	119	125/127	Not specified

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of the subject compounds is as follows:

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Spectra are recorded on a spectrometer operating at a frequency of 300 or 400 MHz for ^1H NMR and 75 or 100 MHz for ^{13}C NMR.
- **^1H NMR Acquisition:** A standard proton pulse program is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A standard carbon pulse program with proton decoupling is used. A larger number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

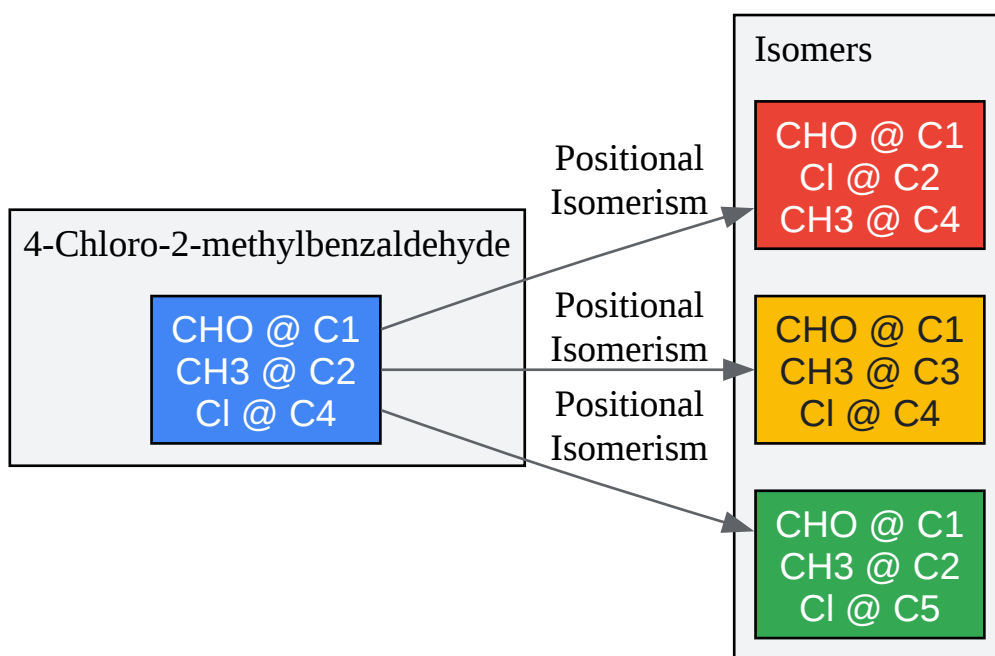
FTIR spectra are typically acquired using an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The spectrum is recorded, typically in the range of 4000-400 cm^{-1} , by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

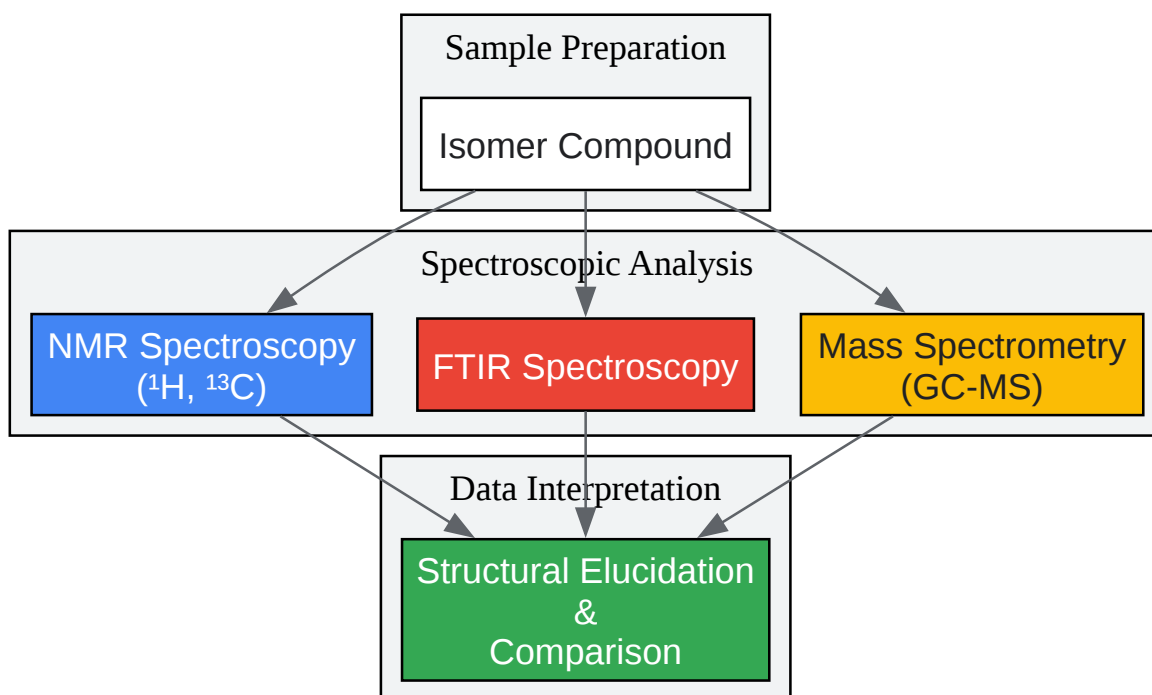
- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or hexane.
- **Gas Chromatography:** A small volume of the solution (typically 1 μL) is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp from a lower temperature to a higher temperature to ensure separation of the components.
- **Mass Spectrometry:** The eluent from the GC column is introduced into the ion source of the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-500) to detect the molecular ion and its fragment ions.

Visualizations



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Caption: Structural relationship of **4-Chloro-2-methylbenzaldehyde** and its isomers.



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Caption: General workflow for the spectroscopic analysis of isomers.

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